molecular formula C13H20FN3O3S B4793408 N-[2-(dimethylamino)ethyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide

N-[2-(dimethylamino)ethyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B4793408
M. Wt: 317.38 g/mol
InChI Key: PSWYBGBSTBZZFS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a dimethylaminoethyl group, a fluoro-substituted aniline moiety, and a methylsulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The synthesis begins with the preparation of 3-fluoroaniline, which is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3-fluoro-N-methylsulfonylaniline.

    Acylation Reaction: The 3-fluoro-N-methylsulfonylaniline is then subjected to an acylation reaction with chloroacetyl chloride to form 2-(3-fluoro-N-methylsulfonylanilino)acetyl chloride.

    Amidation Reaction: Finally, the 2-(3-fluoro-N-methylsulfonylanilino)acetyl chloride is reacted with N,N-dimethylethylenediamine to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluoro group on the aniline moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, primary or secondary amines, thiols, and solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Pharmacology: The compound can be studied for its interactions with biological targets, such as enzymes or receptors, to understand its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s binding affinity to these targets, while the fluoro and methylsulfonyl groups can modulate its electronic properties, affecting its reactivity and stability. The compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaminoethanol: A compound with a similar dimethylaminoethyl group but lacking the fluoro and methylsulfonyl substituents.

    N-[2-(dimethylamino)ethyl]acetamide: A simpler analog without the fluoro and methylsulfonyl groups.

    3-Fluoroaniline: A precursor in the synthesis of the target compound, containing the fluoro group but lacking the dimethylaminoethyl and methylsulfonyl groups.

Uniqueness

N-[2-(dimethylamino)ethyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and binding affinity, while the fluoro and methylsulfonyl groups modulate its electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O3S/c1-16(2)8-7-15-13(18)10-17(21(3,19)20)12-6-4-5-11(14)9-12/h4-6,9H,7-8,10H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWYBGBSTBZZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CN(C1=CC(=CC=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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